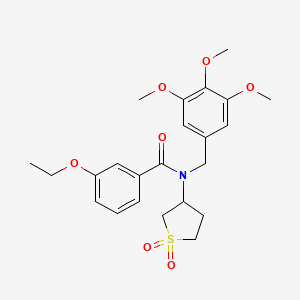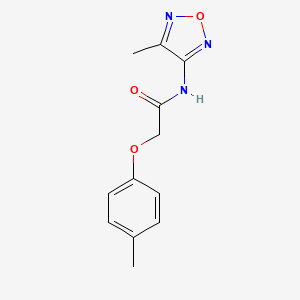![molecular formula C22H25N3O5 B11392206 N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide](/img/structure/B11392206.png)
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxadiazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
The synthesis of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide typically involves multiple steps. The synthetic route often starts with the preparation of the oxadiazole ring, followed by the introduction of the dipropoxyphenyl and methoxybenzamide groups. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide involves its interaction with specific molecular targets. The oxadiazole ring plays a crucial role in stabilizing the compound and facilitating its interaction with biological molecules. The pathways involved may include binding to enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide can be compared with other similar compounds, such as:
- N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(pentyloxy)benzamide
- N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical properties and applications .
Properties
Molecular Formula |
C22H25N3O5 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide |
InChI |
InChI=1S/C22H25N3O5/c1-4-11-28-18-10-9-15(14-19(18)29-12-5-2)20-21(25-30-24-20)23-22(26)16-7-6-8-17(13-16)27-3/h6-10,13-14H,4-5,11-12H2,1-3H3,(H,23,25,26) |
InChI Key |
LYGLBZFLOIFQOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC(=CC=C3)OC)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-[({5-chloro-2-[(4-methylbenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11392138.png)
![N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-ethoxybenzamide](/img/structure/B11392145.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide](/img/structure/B11392146.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11392153.png)
![5,7-dimethyl-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11392154.png)
![10-(3-chlorobenzyl)-7-methyl-10,11-dihydrobenzo[3,4]chromeno[6,7-e][1,3]oxazin-5(9H)-one](/img/structure/B11392166.png)
![6-(3-chloro-4-methoxyphenyl)-N-(2,4-dimethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11392174.png)
![Methyl 2-[({5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11392180.png)
![2-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(3,4-dimethoxybenzyl)acetamide](/img/structure/B11392182.png)
![4-cyclohexyl-11-(4-methoxyphenyl)-3,5,7-trimethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene](/img/structure/B11392183.png)


![4-[5-Amino-4-(1,3-benzothiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzene-1-sulfonamide](/img/structure/B11392213.png)
